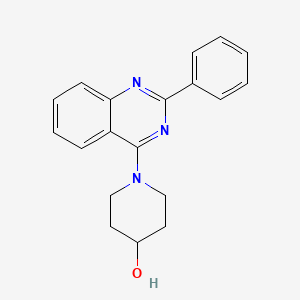

4-Hydroxypiperidinyl-2-phenylquinazoline

Description

Properties

Molecular Formula |

C19H19N3O |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

1-(2-phenylquinazolin-4-yl)piperidin-4-ol |

InChI |

InChI=1S/C19H19N3O/c23-15-10-12-22(13-11-15)19-16-8-4-5-9-17(16)20-18(21-19)14-6-2-1-3-7-14/h1-9,15,23H,10-13H2 |

InChI Key |

YMHSZEORZIKIDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1O)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

Origin of Product |

United States |

Scientific Research Applications

Neuropharmacological Applications

4-Hydroxypiperidinyl-2-phenylquinazoline derivatives have been studied for their potential effects on the central nervous system.

Anticonvulsant Activity:

Research indicates that certain derivatives of quinazoline exhibit anticonvulsant properties. In animal models, compounds derived from this compound demonstrated efficacy in antagonizing convulsions induced by pentetrazol. The administration of these compounds at specific dosages resulted in a notable reduction in mortality rates among treated subjects compared to controls .

Cognitive Enhancement:

The compound's structure suggests potential interactions with neurotransmitter systems, particularly acetylcholine pathways. Some studies have investigated its role as an acetylcholinesterase inhibitor, which could contribute to cognitive enhancement and therapeutic strategies for diseases like Alzheimer's .

Anticancer Properties

This compound has shown promise in cancer research, particularly concerning its anti-tumor activity.

Inhibition of Tumor Growth:

Several studies have synthesized quinazoline derivatives that exhibit significant growth inhibitory effects against various cancer cell lines. For instance, compounds related to this compound have been tested for their ability to inhibit tubulin polymerization, a critical process in cancer cell division .

Mechanisms of Action:

The anticancer activity is often linked to the compound's ability to interfere with specific signaling pathways involved in cell proliferation and survival. Research has identified that certain derivatives can act as inhibitors of MAO-A and MAO-B isoforms, which are implicated in neurodegenerative disorders and cancer .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound and its derivatives involves various chemical processes that enhance their biological activities.

Synthetic Pathways:

The synthesis typically involves the reaction of substituted quinazolines with piperidine derivatives under controlled conditions. For example, methods utilizing phosphorus oxychloride have been employed to achieve the desired structural modifications necessary for enhancing pharmacological properties .

Structure-Activity Relationships:

Understanding the SAR is crucial for optimizing the therapeutic effects of these compounds. Variations in substituents on the quinazoline ring can significantly influence their biological activity, including potency and selectivity towards specific targets within the CNS or tumor cells .

Case Study 1: Anticonvulsant Efficacy

In a controlled study involving mice, a derivative of this compound was administered at a dosage of 200 mg/kg. The results indicated a marked decrease in convulsion severity compared to untreated groups, suggesting a strong anticonvulsant effect .

Case Study 2: Antitumor Activity

A series of experiments evaluated the anti-tumor properties of synthesized quinazoline derivatives against human myelogenous leukemia (K562) cells. Among the tested compounds, several exhibited significant cytotoxicity, with one derivative showing over 70% inhibition at low micromolar concentrations .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Observed Effect |

|---|---|---|

| Neuropharmacology | Anticonvulsant activity | Reduced mortality in pentetrazol models |

| Cognitive enhancement | Acetylcholinesterase inhibition | Potential therapeutic effects for Alzheimer's |

| Oncology | Antitumor activity | Significant growth inhibition against cancer cell lines |

| Synthesis | Chemical modification for enhanced activity | Improved potency through structural variations |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-Hydroxypiperidinyl-2-phenylquinazoline with key analogs:

Key Observations :

- Polarity : The hydroxyl group in this compound increases polarity compared to methylpiperazinyl or N3-methyl analogs, improving aqueous solubility.

- Synthetic Flexibility : The hydroxypiperidinyl group allows further functionalization (e.g., glycosylation, acylation), whereas methylpiperazinyl or hydrazine derivatives are less modifiable .

Preparation Methods

Chlorination and Substitution of Quinazolone Precursors

A direct method involves modifying chlorinated quinazolone intermediates.

Procedure :

-

Preparation of 6-chloro-4-phenylquinazolone : React 2-amino-5-chlorobenzophenone with potassium cyanate in acidic media .

-

Nucleophilic substitution : Treat the chloroquinazolone with 4-hydroxypiperidine in ethanol under reflux.

Example from Patent EP0079810A1 :

Advantages : High purity, straightforward purification via crystallization .

Protection-Deprotection Strategies for Piperidine Substituents

This approach employs protecting groups to enhance regioselectivity.

Method :

-

Protection of 4-hydroxypiperidine : Use benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups.

-

Coupling to quinazoline : React protected piperidine with chloroquinazolone.

-

Deprotection : Remove the protecting group (e.g., HCl in dioxane) .

Example from Synthesis of 4-Hydroxypiperidine Hydrochloride :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | N-BOC-4-hydroxypiperidine + HCl (1,4-dioxane, 20°C, 2 hours) | 99% |

| 2 | Purification via vacuum evaporation | – |

Applications : Enables synthesis of intermediate salts for further functionalization .

One-Pot Multi-Component Reactions

Inspired by dihydroquinoline syntheses, this method could potentially apply to quinazolines .

Proposed Steps :

-

Knoevenagel condensation : Form benzylidenemalononitrile intermediates.

-

Michael addition : React with 4-hydroxypiperidine derivatives.

-

Cyclization : Achieve quinazoline formation via imine-enamine rearrangement.

Limitations : Requires validation for quinazoline cores; yields may vary .

Data Summary Table

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-Hydroxypiperidinyl-2-phenylquinazoline derivatives?

To synthesize this compound derivatives, key parameters include solvent polarity, temperature, and choice of alkylation agents. For example, methylation reactions of quinazoline derivatives are influenced by "soft" (e.g., methyl iodide) and "hard" (e.g., dimethyl sulfate) reagents, with optimal yields achieved in polar solvents like ethanol or acetonitrile under controlled heating (60–80°C for 4–24 hours) . Characterization via FT-IR and NMR spectroscopy (e.g., JNM-4H-400 spectrometer) is critical for verifying N3-alkylation patterns and structural purity .

Q. How should researchers handle safety concerns when working with reactive intermediates in quinazoline synthesis?

Safety protocols include using protective gear (gloves, goggles, lab coats) and conducting reactions in fume hoods or gloveboxes for toxic intermediates like 4-chloro-2-(pyridin-3-yl)quinazoline. Post-experiment waste must be segregated and disposed via certified biohazard services to prevent environmental contamination . Hazard statements (e.g., H302, H315) and precautionary measures (P264, P280) should guide risk mitigation .

Q. What spectroscopic techniques are most reliable for characterizing quinazoline derivatives?

FT-IR and high-resolution NMR (1H, 13C) are standard for functional group and structural analysis. For example, IR peaks at 1650–1700 cm⁻¹ confirm carbonyl groups, while NMR chemical shifts (δ 7.5–8.5 ppm) identify aromatic protons in the quinazoline core . Mass spectrometry (HRMS) and TLC (Rf values on silica plates) further validate purity and molecular weight .

Advanced Research Questions

Q. How can computational modeling enhance the design of this compound-based bioactive compounds?

Density Functional Theory (DFT) and molecular docking studies predict electronic properties and binding affinities. For instance, docking simulations of quinazoline derivatives with target proteins (e.g., kinase enzymes) can prioritize candidates for synthesis by analyzing binding poses and interaction energies (e.g., hydrogen bonds with active-site residues) . Software like Gaussian or AutoDock enables virtual screening of substituent effects on reactivity .

Q. What strategies resolve contradictions in reported biological activities of quinazoline analogs?

Discrepancies may arise from assay conditions (e.g., cell lines, concentrations) or structural variations. Systematic SAR studies should compare analogs with controlled substituents (e.g., halogen vs. methoxy groups) under standardized protocols . Meta-analyses of published IC50 values and pharmacokinetic data (e.g., logP, solubility) can identify outliers and refine activity trends .

Q. How do solvent and catalyst systems influence regioselectivity in quinazoline alkylation?

Regioselectivity in N3- vs. N1-alkylation is solvent-dependent: polar aprotic solvents (DMF, acetonitrile) favor N3-alkylation due to stabilized transition states, while non-polar solvents (dioxane) may shift selectivity. Catalysts like DIEA (N,N-diisopropylethylamine) enhance nucleophilicity at specific sites, as seen in the synthesis of N-(2,2-diphenylethyl)-2-(pyridin-3-yl)quinazolin-4-amine (35% yield in 1-methyl-2-pyrrolidone) . Kinetic studies under varying temperatures (25–80°C) can map activation barriers for competing pathways .

Methodological Guidance

What frameworks ensure rigorous formulation of research questions for quinazoline studies?

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:

- PICO : "Does this compound (Intervention) exhibit higher kinase inhibition (Outcome) compared to 2-phenylquinazoline (Comparison) in breast cancer cell lines (Population)?"

- FINER : Ensure novelty by benchmarking against existing patents (e.g., AZD8931 derivatives in ) and feasibility via pilot syntheses .

Q. How can researchers optimize experimental designs for high-throughput screening of quinazoline libraries?

Use factorial design (e.g., Box-Behnken or Central Composite Design) to minimize experiments while varying critical factors (e.g., reagent stoichiometry, pH). For instance, a 3² design evaluating temperature (40–100°C) and catalyst loading (0.1–1.0 eq.) can identify optimal conditions for parallel synthesis . Automated platforms (e.g., Chemspeed) enable rapid iteration and data collection .

Data Analysis and Validation

Q. What statistical methods are recommended for analyzing reaction yield data in quinazoline synthesis?

Multivariate ANOVA identifies significant factors (e.g., solvent, catalyst) affecting yield. For example, a study on 2-(chloromethyl)quinazoline derivatives used ANOVA to confirm that solvent polarity (p < 0.01) and reaction time (p < 0.05) were critical variables . Tukey’s HSD post-hoc tests can compare group means for optimization .

Q. How should researchers address reproducibility challenges in quinazoline-based pharmacological assays?

Implement blinded replicates and positive/negative controls (e.g., cisplatin for cytotoxicity assays). For bioactivity studies, report EC50/IC50 values with 95% confidence intervals and use standardized cell viability assays (e.g., MTT or ATP-luminescence) to reduce inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.